1-(2-fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
CAS No.: 2640977-37-1
Cat. No.: VC11862547
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640977-37-1 |
|---|---|
| Molecular Formula | C17H17FN4OS |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea |
| Standard InChI | InChI=1S/C17H17FN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23) |
| Standard InChI Key | ZDUBZYSYADHREX-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3F |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3F |
Introduction
Structural Overview
Chemical Formula:
The compound consists of:
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A fluorophenyl group attached to the nitrogen atom of the urea moiety.
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A thiophene ring linked via an ethyl chain to the urea structure.
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A pyrazole ring substituted with a methyl group at the 1-position.
Key Functional Groups:
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Fluoroarene: Provides electronic effects and enhances lipophilicity.
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Thiophene: Commonly found in bioactive molecules due to its aromaticity and sulfur atom.
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Pyrazole: Known for its role in enzyme inhibition and receptor binding.
Synthesis
Although no specific synthesis route for this compound was identified in the provided data, general methods for synthesizing similar urea derivatives involve:
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Preparation of Isocyanates:
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Reacting an amine (e.g., 2-fluoroaniline) with phosgene or its derivatives to form an isocyanate intermediate.
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Coupling with Amines:
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The isocyanate is reacted with a secondary amine containing the thiophene-pyrazole moiety to yield the desired urea derivative.
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Purification:
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The product is purified using recrystallization or chromatography techniques.
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Medicinal Chemistry
Urea derivatives like this compound are prominent in drug discovery due to their ability to interact with biological targets. Potential applications include:
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Anticancer Activity:
Urea derivatives have shown efficacy against various cancer cell lines by inhibiting kinases or other critical cellular pathways . -
Enzyme Inhibition:
Compounds containing urea moieties are known inhibitors of enzymes such as urease and proteases, which are implicated in diseases like peptic ulcers and infections .
Table: Comparative Activities of Related Urea Derivatives
Computational Studies
In silico studies on similar compounds have demonstrated:
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Binding Affinity: Fluorophenyl and pyrazole rings enhance binding efficiency with protein targets.
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Drug-Like Properties: High lipophilicity and stability make these compounds promising candidates for drug development.
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